

# Introduction: The Thiazole Scaffold and the Significance of a Versatile Intermediate

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## Compound of Interest

Compound Name: **2-P-Tolyl-thiazole-4-carbaldehyde**

Cat. No.: **B1601943**

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The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. This structural motif is present in a multitude of natural products, most notably Vitamin B1 (thiamine), and is a critical pharmacophore in numerous commercially available drugs, including the H2 blocker famotidine and various antibacterial agents.<sup>[1]</sup> The unique electronic properties of the thiazole ring allow it to engage in various biological interactions, and its stable aromatic nature makes it an ideal scaffold for building complex, biologically active molecules. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.<sup>[1]</sup>

Within this important class of compounds, **2-p-tolyl-thiazole-4-carbaldehyde** emerges as a particularly valuable synthetic intermediate. Its structure combines the stable 2-aryl thiazole core with a reactive aldehyde functional group at the 4-position. This aldehyde handle provides a versatile gateway for a wide array of chemical transformations, enabling chemists to readily construct libraries of more complex derivatives. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the synthesis, properties, and diverse applications of this key building block.

## Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key characteristics of **2-p-tolyl-thiazole-4-carbaldehyde** are summarized below.

Property	Value	Reference(s)
CAS Number	55327-29-2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NOS	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	203.26 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[4]</a>
Melting Point	128-130 °C	<a href="#">[2]</a>
Boiling Point (Predicted)	360.5 ± 44.0 °C	<a href="#">[5]</a>
Density (Predicted)	1.229 ± 0.06 g/cm <sup>3</sup>	<a href="#">[5]</a>
pKa (Predicted)	0.42 ± 0.10	<a href="#">[5]</a>

## Synthesis and Mechanistic Considerations

The construction of **2-p-tolyl-thiazole-4-carbaldehyde** relies on established principles of heterocyclic chemistry, followed by a selective oxidation step. The overall synthetic strategy involves first building the core thiazole ring system, typically via the Hantzsch thiazole synthesis, followed by functional group manipulation to install and unmask the aldehyde.

## Core Ring Formation: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and reliable methods for constructing the thiazole core.[\[3\]](#) The reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide.[\[3\]](#)[\[6\]](#)

The mechanism proceeds through an initial S-alkylation of the thioamide's sulfur atom on the  $\alpha$ -haloketone (an  $S_{N}2$  reaction), followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring.[\[4\]](#)[\[6\]](#)

Caption: The Hantzsch synthesis condenses an  $\alpha$ -haloketone and a thioamide.

## Final Step: Selective Oxidation to the Aldehyde

The direct target, **2-p-tolyl-thiazole-4-carbaldehyde**, is synthesized from its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.[\[2\]](#) The critical step is the selective oxidation

of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or disruption of the sensitive heterocyclic ring.

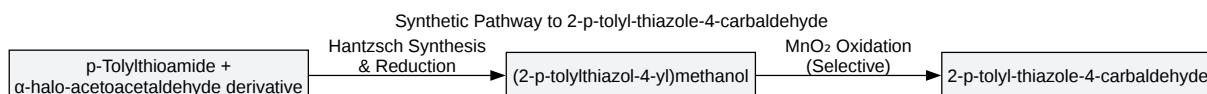
**Expertise & Causality:** Manganese dioxide ( $\text{MnO}_2$ ) is the reagent of choice for this transformation.<sup>[2]</sup>  $\text{MnO}_2$  is a mild and highly chemoselective oxidizing agent, renowned for its ability to selectively oxidize allylic and benzylic alcohols. The alcohol at the 4-position of the thiazole ring is analogous to a benzylic alcohol, making it highly susceptible to oxidation by  $\text{MnO}_2$  while leaving other parts of the molecule intact. This selectivity is crucial for achieving a high yield and purity, forming the basis of a self-validating and reproducible protocol.

## Detailed Experimental Protocol: Synthesis of 2-p-tolyl-thiazole-4-carbaldehyde[2]

The following protocol is adapted from established literature.

- **Reaction Setup:** To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and chloroform (250 mL).
- **Addition of Oxidant:** With stirring, add activated manganese dioxide ( $\text{MnO}_2$ ) (9.04 g, 104 mmol) to the solution.
- **Reaction:** Stir the resulting suspension at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.
- **Extraction:** Add diethyl ether ( $\text{Et}_2\text{O}$ ) to the solid residue. Filter the mixture through a pad of diatomaceous earth to remove the manganese salts, washing the filter cake thoroughly with additional diethyl ether.
- **Isolation:** Combine the ethereal filtrates and evaporate the solvent under reduced pressure.
- **Purification:** Crystallize the crude product from ethanol to yield pure **2-p-tolyl-thiazole-4-carbaldehyde**.
- **Expected Yield:** 70%

- Characterization ( $^1\text{H}$  NMR, 400 MHz,  $\text{CDCl}_3$ ):  $\delta$  10.1 (s, 1H, aldehyde C-H), 8.1 (s, 1H, thiazole C<sub>5</sub>-H), 7.84 (d,  $J=8$  Hz, 2H, phenyl C<sub>2</sub>-H, C<sub>6</sub>-H), 7.25 (d,  $J=8$  Hz, 2H, phenyl C<sub>3</sub>-H, C<sub>5</sub>-H), 2.4 (s, 3H,  $\text{CH}_3$ ).

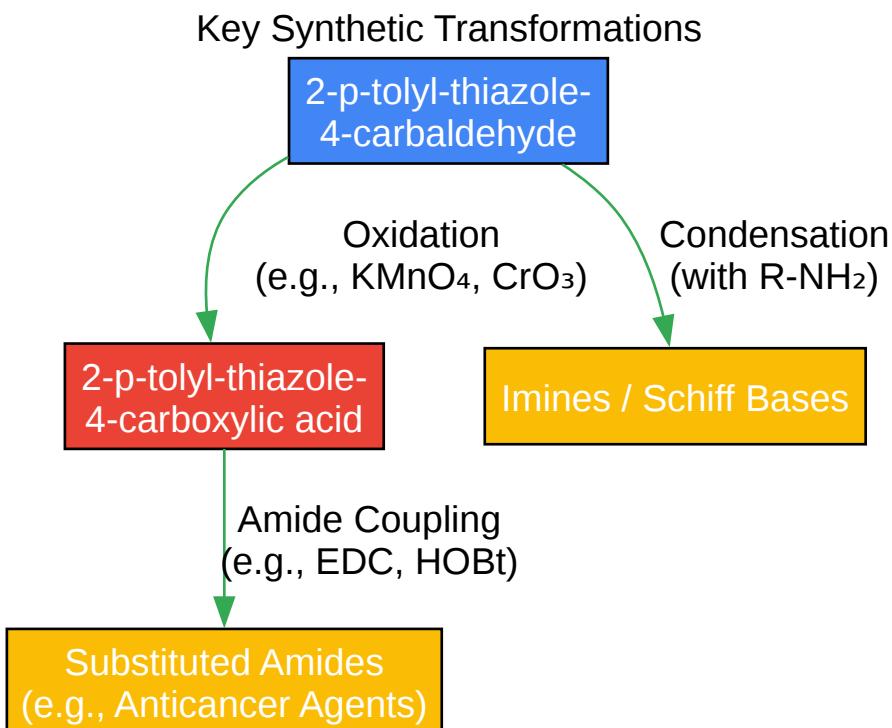


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Caption: Overall synthetic route from basic precursors to the target aldehyde.

## Synthetic Utility and Applications

The true value of **2-p-tolyl-thiazole-4-carbaldehyde** lies in its role as a versatile synthetic hub. The aldehyde group is readily converted into a wide range of other functionalities, providing access to diverse chemical libraries for screening.



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